Calcium nitrate-15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium nitrate-15N2 is a simple inorganic salt of calcium, nitrogen, and oxygen with the chemical formula Ca(15NO3)2 . It is commonly used as a fertilizer and can be used in cell growth media for protein expression . It usually exists as a tetrahydrate form, represented as Ca(15NO3)2 · 4H2O .

Synthesis Analysis

Calcium nitrate is produced by reacting calcium carbonate (normally as limestone) with nitric acid . It is also obtained as an intermediate product during the production of nitrogen fertilizers through the Odda process, which involves acidification of calcium phosphate . It can also be synthesized through the reaction of calcium hydroxide and ammonium nitrate solution .Molecular Structure Analysis

The molecular weight of Calcium nitrate-15N2 is 166.07 g/mol . The InChI key is ZCCIPPOKBCJFDN-IMSGLENWSA-N . The canonical SMILES representation is [N+] (=O) ( [O-]) [O-]. [N+] (=O) ( [O-]) [O-]. [Ca+2] .Chemical Reactions Analysis

Calcium nitrate reacts with various compounds to form different products. For example, when mixed with potassium chloride, it produces calcium chloride and potassium nitrate . When calcium nitrate reacts with ammonium phosphate, it yields ammonium nitrate and calcium phosphate .Physical And Chemical Properties Analysis

Calcium nitrate-15N2 is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere . It has a density of 2.36 g/cm³ . The melting point is 561°C and the boiling point is 130-140 °C .Scientific Research Applications

1. Agriculture and Soil Science

Calcium nitrate-15N2 is extensively used in agriculture and soil science research. For example, Colbourn, Harper, and Iqbal (1984) demonstrated its application in quantifying denitrification losses in clay soil cultivated with winter wheat. They used calcium nitrate fertilizer containing 15N to measure the denitrification process in the soil, showing significant nitrogen losses through this pathway (Colbourn, Harper, & Iqbal, 1984). Similarly, Nadelhoffer et al. (1995) tracked the movement of 15N-labelled nitrate in a northern hardwood forest to study its assimilation into biomass and soil pools, revealing insights into nitrate dynamics in forest ecosystems (Nadelhoffer et al., 1995).

2. Environmental Remediation

Calcium nitrate-15N2 has applications in environmental remediation as well. For instance, Huang et al. (2010) examined the use of calcium nitrate injection as a method for sediment remediation in municipal rivers. Their study demonstrated the effectiveness of calcium nitrate in controlling phosphorus release from sediments, highlighting its potential in improving bio-treatment properties for sediment remediation (Huang et al., 2010).

3. Biochemistry and Plant Physiology

In the field of biochemistry and plant physiology, calcium nitrate-15N2 is utilized to study nutrient uptake and metabolism in plants. For example, Liu, Hu, and Chu (2016) described a method for using 15N-labeled calcium nitrate to analyze nitrate uptake and transport in rice, demonstrating its utility in understanding plant nitrogen metabolism (Liu, Hu, & Chu, 2016).

4. Chemical Research

In chemical research, calcium nitrate-15N2 is employed for the safe nitration of phenolic compounds, as investigated by Bose et al. (2006). Their study highlights the use of calcium nitrate as a nitration agent under microwave irradiation, which is also significant for educational purposes in demonstrating green chemistry approaches (Bose et al., 2006).

Safety and Hazards

Inhalation of Calcium nitrate-15N2 may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed and ingestion may cause nausea, vomiting, and gastrointestinal irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Mechanism of Action

Target of Action

Calcium nitrate-15N2, with the linear formula Ca(15NO3)2 , is primarily used in agriculture . Its primary targets are plants, where it serves as a source of both calcium and nitrogen. Calcium is a vital nutrient that strengthens the plant’s cellular structure, while nitrogen is essential for protein synthesis and growth.

Mode of Action

Calcium nitrate-15N2 dissolves in water to release calcium ions (Ca++) and nitrate ions (15NO3-) into the soil . The calcium ions help to strengthen plant cell walls, while the nitrate ions are readily absorbed by plant roots and used to produce proteins and other vital growth substances.

properties

IUPAC Name |

calcium;dioxido(oxo)(15N)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3/c;2*2-1(3)4/q+2;2*-1/i;2*1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCIPPOKBCJFDN-IMSGLENWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[15N+](=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583830 |

Source

|

| Record name | Calcium bis[(~15~N)nitrate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31432-44-7 |

Source

|

| Record name | Calcium bis[(~15~N)nitrate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

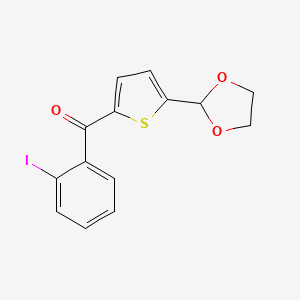

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)